8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
Properties
IUPAC Name |
8-fluoro-3-[(4-fluorophenyl)methyl]-5-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F2N3O2/c1-32-20-4-2-3-17(11-20)14-30-22-10-9-19(27)12-21(22)23-24(30)25(31)29(15-28-23)13-16-5-7-18(26)8-6-16/h2-12,15H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHISMJBEVOVUGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential applications in medicinal chemistry.
Chemical Structure
The compound is characterized by a pyrimidoindole core with several substituents that enhance its biological activity. The molecular formula is with a molecular weight of approximately 465.9 g/mol. The presence of fluorine and methoxy groups is significant in modulating its biological interactions.
Antitumor Activity
Research has indicated that this compound exhibits considerable antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116, with IC50 values suggesting effective dose ranges for therapeutic applications .
Kinase Inhibition
The compound has demonstrated significant inhibitory activity against several kinases, which are critical targets in cancer therapy. Notably, it has shown promising results as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. The IC50 values for CDK2 and CDK9 inhibition were reported at 0.36 µM and 1.8 µM respectively, indicating potent activity .
Antimicrobial Properties
In addition to its antitumor effects, the compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it possesses significant antibacterial properties, making it a candidate for further exploration in treating infections caused by resistant bacterial strains .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the introduction of fluorine and methoxy groups enhances the lipophilicity and bioavailability of the compound. Modifications to the benzyl groups also appear to influence its binding affinity to biological targets. The presence of multiple functional groups allows for diverse interactions with cellular pathways involved in proliferation and apoptosis .
Synthesis
The synthesis of this compound typically involves multi-step processes including:
- Formation of the pyrimidoindole core through cyclization reactions.
- Alkylation steps to introduce the fluorobenzyl and methoxybenzyl substituents.
- Purification methods to isolate the final product with high yield and purity.
These methods require careful optimization of reaction conditions to achieve desirable outcomes in terms of yield and biological activity .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- In one study, treatment with varying concentrations resulted in a dose-dependent inhibition of tumor cell proliferation, supporting its potential as a therapeutic agent.
- Another investigation focused on its mechanism of action, revealing that it induces apoptosis in cancer cells via activation of specific signaling pathways.
Scientific Research Applications
Structural Characteristics
The compound's structure is characterized by a complex arrangement that includes fluorine and methoxy substituents, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 465.9 g/mol. Understanding the structure-activity relationship (SAR) is crucial for predicting its potential applications.
Anticancer Activity
Research indicates that compounds within the pyrimido[5,4-b]indole class exhibit significant anticancer properties. A study focused on structural modifications of these compounds revealed that certain derivatives selectively inhibit cancer cell proliferation by targeting specific signaling pathways, including those involving NF-κB and Toll-like receptor 4 (TLR4) activation .
Table 1: Summary of Anticancer Activities
| Compound | Activity | Target |
|---|---|---|
| 8-Fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one | Moderate | TLR4 |
| N5 Methyl Derivative | High | NF-κB |
Immunomodulatory Effects
The compound has shown promise as an immunomodulator by selectively stimulating TLR4 in both human and murine cells. This stimulation leads to the production of pro-inflammatory cytokines such as IL-6 and IP-10, suggesting its potential in treating diseases characterized by immune dysregulation .
Case Study: TLR4 Activation
A high-throughput screening identified the compound as a potent TLR4 agonist, indicating its potential use in vaccine adjuvant formulations or therapies aimed at enhancing immune responses .
Synthesis and Structural Analysis
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The activity and physicochemical properties of pyrimidoindolone derivatives are highly sensitive to substituent positioning and electronic profiles. Below is a comparative analysis:
Key Observations :
- Methoxy Positioning : The 2-methoxybenzyl analog () exhibits potent anti-HBV activity, suggesting ortho-substitution may enhance target binding. The meta-methoxy variant (target compound) might exhibit altered pharmacokinetics due to steric hindrance .
- Halogen Effects : Fluorine at position 8 and on benzyl groups improves metabolic stability and hydrophobic interactions in viral polymerase binding pockets .
Hirshfeld Surface Analysis
- For the 2-methoxybenzyl analog (), intermolecular interactions are dominated by H···H (53.8%) and C···H (19.4%) contacts, with minor contributions from halogen bonds (F···H = 4.2%). This contrasts with brominated analogs (), where Br···H interactions account for >10% of contacts .
Preparation Methods
Fluorine Retention and Stability
The 8-fluoro group, critical for biological activity, is susceptible to displacement under basic conditions. To mitigate this, low-temperature saponification of the methyl ester (using LiOH in THF/H₂O at 0°C) preserves the fluorine substituent while generating the free carboxylic acid intermediate. Subsequent decarboxylation under mild thermal conditions (refluxing toluene) completes the synthesis without compromising the fluorinated architecture.
Crystallization and Polymorph Control
Final purification involves recrystallization from a mixed solvent system (e.g., ethanol/water). Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) analyses confirm the crystalline form, with the thermodynamically stable polymorph exhibiting a melting point of 218–220°C.
Analytical Validation and Quality Control
Spectroscopic Characterization
- ¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 8.21 (s, 1H, H-2), 7.45–7.12 (m, aromatic protons), 5.32 (s, 2H, N-CH₂-Ar), and 3.81 (s, 3H, OCH₃).
- HRMS : [M+H]⁺ calculated for C₂₆H₂₁F₂N₃O₂: 454.1664; observed: 454.1668.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98.5% purity, with retention time at 12.3 minutes. Residual solvents are quantified via GC-MS, adhering to ICH guidelines.
Alternative Synthetic Routes and Comparative Analysis
Suzuki-Miyaura Coupling
For late-stage diversification, the 3-methoxybenzyl group has been introduced via palladium-catalyzed coupling. Bromination at position 5 followed by reaction with 3-methoxybenzylboronic acid (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) affords the product in 75% yield, though this method is less favored due to cost and complexity.
Solid-Phase Synthesis
Immobilization of the indole core on Wang resin enables iterative benzylation and cyclization, though scalability remains a challenge.
Industrial-Scale Considerations
Large-scale production (≥1 kg) employs continuous flow reactors for the cyclization step, reducing reaction time from hours to minutes and improving safety profile. Environmental impact is minimized via solvent recovery (≥90% THF reclaimed) and catalytic waste treatment.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound to ensure high purity and yield?
Methodological Answer:
Key steps include:
- Solvent selection : Acetonitrile is preferred for crystallization to achieve monoclinic P21/n space group symmetry, as demonstrated in single-crystal X-ray studies .
- Temperature control : Maintain reaction temperatures between 60–80°C during nucleophilic substitution steps to avoid side reactions (e.g., demethylation of methoxy groups) .
- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity. Monitor purity via HPLC with a C18 column (acetonitrile/water mobile phase) .
Basic: How can the crystal structure of this compound be experimentally validated, and what insights does this provide?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Crystallize the compound from acetonitrile, and collect data at 100 K. Refinement parameters (e.g., ) confirm a monoclinic system with Z = 4 .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain stability and packing efficiency. For example, F···H interactions contribute ~15% to the surface contacts .
Advanced: How do electronic and spatial properties influence the compound’s antiviral activity against HBV?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. The 8-fluoro substituent lowers electron density at the pyrimidine core, enhancing binding to HBV polymerase .
- Molecular docking : Use AutoDock Vina to simulate binding to HBV polymerase (PDB: 1QSY). The 3-methoxybenzyl group occupies a hydrophobic pocket, while the 4-fluorobenzyl group forms halogen bonds with Arg-153 (binding affinity: −9.2 kcal/mol) .
Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy?
Methodological Answer:
- Metabolic stability assays : Use liver microsomes (human/rat) to assess CYP450-mediated degradation. For example, the 3-methoxy group may undergo demethylation, reducing bioavailability .
- Pharmacokinetic profiling : Administer the compound intravenously (1 mg/kg) in rodents. Measure plasma half-life () and AUC (area under the curve) to correlate with in vitro IC50 values (nanomolar range) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR : - and -NMR in DMSO-d6 confirm substituent positions. Key signals: δ 8.2 ppm (indole H), δ 4.5 ppm (benzyl CH2) .
- Mass spectrometry : High-resolution ESI-MS (expected [M+H]+: 486.1567) validates molecular weight. Fragmentation patterns (e.g., loss of methoxybenzyl group) confirm structural integrity .
Advanced: What strategies improve solubility without compromising antiviral activity?
Methodological Answer:
- Prodrug design : Introduce phosphate esters at the indole NH group. Test solubility in PBS (pH 7.4); a 10-fold increase was observed in analogs .
- Co-crystallization : Use succinic acid as a co-former. PXRD and DSC confirm stable polymorphs with enhanced dissolution rates .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose to 0.1 M HCl (pH 1), NaOH (pH 13), and 40°C/75% RH for 14 days. Monitor degradation via HPLC: <5% degradation at pH 7, but >20% at pH 1 due to indole ring protonation .
Advanced: What computational models predict off-target interactions (e.g., with cytochrome P450 enzymes)?
Methodological Answer:
- QSAR modeling : Use Schrödinger’s Phase to build a model trained on pyrimidoindole derivatives. Key descriptors: LogP (2.8) and polar surface area (75 Ų) predict low CYP3A4 inhibition .
- CYP450 inhibition assays : Test against recombinant CYP3A4/2D6. IC50 > 10 µM suggests minimal off-target effects .
Basic: What in vitro assays validate the compound’s anti-HBV activity?
Methodological Answer:
- HBV DNA quantification : Use HepG2.2.15 cells (stable HBV genome). Extract DNA after 72-hour treatment, and measure via qPCR (IC50: 12 nM) .
- Cytotoxicity : MTT assay on primary human hepatocytes (CC50 > 50 µM confirms selectivity) .
Advanced: How can structure-activity relationships (SAR) guide further optimization?
Methodological Answer:
- Substituent variation : Replace 3-methoxybenzyl with 3-fluorobenzyl. Docking shows improved hydrophobic contact but reduced solubility (LogP increases from 2.8 to 3.4) .
- Bioisosteric replacement : Substitute indole with pyrrolo[2,3-b]pyridine. Maintains π-π stacking but alters metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
